![molecular formula C4H4ClN3 B3428293 2-Amino-3-chloropyrazine CAS No. 6663-73-6](/img/structure/B3428293.png)
2-Amino-3-chloropyrazine
Overview
Description
“2-Amino-3-chloropyrazine” belongs to the class of organic compounds known as aminopyrazines . These are organic compounds containing an amino group attached to a pyrazine ring . It is also known by other synonyms such as “3-chloropyrazin-2-amine” and "2-AMINO-3-CHLOROPYRAZINE" .
Synthesis Analysis
The synthesis of “2-Amino-3-chloropyrazine” has been discussed in various papers. For instance, it has been used in the complete synthesis of favipiravir from 2-aminopyrazine . The preferred route consisted of seven steps, highlighted by the novel and efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile . This protocol eliminated the hazardous POCl3 of previous synthetic methods and offered a better yield .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-chloropyrazine” is C4H4ClN3 . Its molecular weight is 129.55 . The structure includes a pyrazine ring with an amino group and a chlorine atom attached to it .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-3-chloropyrazine” are not detailed in the search results, it’s worth noting that it has been used in the synthesis of favipiravir . This suggests that it can participate in various chemical reactions, particularly those involving the formation of heterocyclic compounds .
Physical And Chemical Properties Analysis
“2-Amino-3-chloropyrazine” is a solid at 20 degrees Celsius . It appears as a white to light yellow to dark green powder or crystal . It has a melting point range of 166.0 to 170.0 degrees Celsius . It is slightly soluble in water and soluble in methanol .
Scientific Research Applications
Material Science and Organic Electronics
Moreover, in the realm of material science, 2-Amino-3-chloropyrazine’s applications are transformative. It facilitates the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) . Researchers study its electronic properties and incorporate it into organic electronic devices.
Tuberculosis Research
Derivatives of 2-Amino-3-chloropyrazine have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some compounds exhibit promising whole-cell activity comparable to standard antitubercular drugs . Researchers explore their mechanisms of action and potential as future tuberculosis therapies.
Photosynthesis Inhibition Studies
Certain 2-Amino-3-chloropyrazine derivatives inhibit photosystem II photosynthetic electron transport in spinach chloroplasts. These studies contribute to our understanding of photosynthesis and may have applications in agriculture or environmental science .
Safety and Hazards
“2-Amino-3-chloropyrazine” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-chloropyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
It is known that cdk2 inhibitors typically work by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This results in the arrest of the cell cycle, preventing cell proliferation .
Biochemical Pathways
Given its target, it likely affects thecell cycle regulation pathway . By inhibiting CDK2, it could prevent the progression of the cell cycle from the G1 phase to the S phase, thus inhibiting cell proliferation .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could affect its absorption and distribution in the body. The compound’s metabolism, excretion, and half-life are currently unknown .
Result of Action
The molecular and cellular effects of 2-Amino-3-chloropyrazine’s action are likely related to its inhibition of CDK2. By inhibiting this kinase, the compound could arrest the cell cycle, preventing cell proliferation . This could potentially be useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-chloropyrazine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s solubility in water could affect its absorption and distribution in the body .
properties
IUPAC Name |
3-chloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSSZHXGJAPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988309 | |
Record name | 3-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloropyrazine | |
CAS RN |
6863-73-6, 6663-73-6 | |
Record name | 2-Amino-3-chloropyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-chloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6663-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-CHLOROPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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